
Meldonium phosphate
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Overview
Description
Meldonium phosphate, also known as 3-(2,2,2-trimethylhydrazinium) propionate phosphate, is a pharmacological agent initially developed in the 1970s by the Latvian Institute of Organic Synthesis. It is primarily known for its cardioprotective and anti-ischemic properties. This compound has gained attention for its potential neuroprotective effects and its controversial use as a performance-enhancing substance in sports .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meldonium phosphate can be synthesized through the reaction of meldonium with phosphoric acid. The general procedure involves dissolving meldonium in water or another suitable solvent, followed by the addition of an equimolar quantity of phosphoric acid. The mixture is stirred at a temperature range of 20 to 50°C until the corresponding salt is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process may also include purification steps such as crystallization and filtration to obtain the desired purity .
Chemical Reactions Analysis
Reaction Mechanism and Stability
The reaction mechanism involves proton transfer from phosphoric acid to the Meldonium base, forming the phosphate salt. Meldonium’s structure (C₆H₁₄N₂O₂) contains a hydrazinium group (NH₂⁺) capable of accepting a proton, enabling salt formation with acidic counterions like phosphate .
Physicochemical Property | Value |
---|---|
Molecular formula | C₆H₁₄N₂O₂·H₃PO₄ |
Molecular weight (g/mol) | 234.18 |
pKa | 4.14 |
Log P | −1.37 |
Solubility (mol/L) | 0.31 |
Meldonium phosphate exhibits lower hygroscopicity and higher thermal stability compared to the dihydrate form, making it suitable for pharmaceutical formulations .
Analytical Methods for Quality Control
High-performance liquid chromatography (HPLC) and non-aqueous titration are primary methods for analyzing this compound content.
HPLC parameters :
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Column: Kromasil C18 (250 mm × 4.6 mm, 5 μm)
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Mobile phase: Methanol-water-acetic anhydride (36:60:1.0, v/v/v)
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Flow rate: 1.0 mL/min
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Detection wavelength: 254 nm
Non-aqueous titration :
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Solvent: Glacial acetic acid and acetic anhydride mixture
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Titrant: Perchloric acid
Reaction with Mitochondrial Metabolites
This compound modulates energy metabolism by inhibiting long-chain fatty acid oxidation and shifting cellular energy production to glycolysis. This occurs through inhibition of γ-butyrobetaine hydroxylase and carnitine/organic cation transporter type 2 (OCTN2), reducing l-carnitine levels .
Biochemical impact :
Parameter | Effect of Meldonium |
---|---|
Long-chain acylcarnitines | Reduced concentrations |
Trimethylamine-N-oxide | Decreased levels |
Glycolysis | Enhanced activity |
Stability and Degradation
Scientific Research Applications
Neuroprotective Effects
Meldonium phosphate has shown significant promise as a neuroprotective agent. Research indicates that it promotes neuronal survival by protecting mitochondrial function during cerebral ischemia–reperfusion injury. In a rat model with middle cerebral artery occlusion, this compound reduced infarct size and improved neurological function. The compound enhances mitochondrial morphology and ATP production while inhibiting neuronal apoptosis through the activation of the Akt/GSK-3β signaling pathway .
Case Study: Cerebral Ischemia
- Model : Rat model of middle cerebral artery occlusion.
- Findings :
- Reduced infarct size.
- Improved motor function.
- Enhanced mitochondrial function and ATP production.
Cardiovascular Applications
This compound acts as an anti-ischemic agent by shifting energy metabolism from fatty acid oxidation to glycolysis, which is less oxygen-demanding. This mechanism is particularly beneficial in treating conditions such as acute ischemia–reperfusion injury in the liver and heart .
Case Study: Acute Ischemia-Reperfusion Injury
- Model : Wistar strain male rats subjected to liver ischemia-reperfusion.
- Findings :
- Decreased liver inflammation and injury.
- Enhanced antioxidative defense mechanisms.
- Restoration of hepatic function markers.
Metabolic Regulation
The compound also influences metabolic processes by enhancing glucose uptake and altering lipid metabolism. In studies involving sepsis models, this compound demonstrated anti-inflammatory effects and improved metabolic homeostasis .
Case Study: Sepsis Model
- Model : Sprague-Dawley male rats subjected to fecal-induced sepsis.
- Findings :
- Increased antioxidant enzyme activity.
- Reduced levels of lipid peroxidation.
- Improved survival rates compared to untreated groups.
Athletic Performance and Recovery
Despite its controversial status in sports, this compound has been investigated for its potential to enhance athletic performance by reducing lactate production during exercise. This effect can lead to improved recovery rates among athletes .
Case Study: Athletic Performance
- Population : Professional athletes using this compound.
- Findings :
- Decreased lactate levels during high-intensity exercise.
- Speculative benefits on performance enhancement based on metabolic modulation.
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound indicate a favorable safety profile with no serious adverse effects reported in clinical settings. Studies have shown linear kinetics upon administration, suggesting predictable absorption and clearance rates .
Application Area | Model/Population | Key Findings |
---|---|---|
Neuroprotection | Rat model (cerebral ischemia) | Reduced infarct size; improved motor function |
Cardiovascular Health | Rat model (liver ischemia) | Decreased inflammation; restored hepatic function |
Metabolic Regulation | Rat model (sepsis) | Increased antioxidant activity; improved survival |
Athletic Performance | Professional athletes | Decreased lactate production; enhanced recovery |
Mechanism of Action
Meldonium phosphate exerts its effects by inhibiting the biosynthesis of carnitine, a compound involved in fatty acid oxidation. By inhibiting gamma-butyrobetaine hydroxylase, meldonium reduces the transport of long-chain fatty acids into mitochondria, thereby shifting energy metabolism from fatty acid oxidation to glucose oxidation. This shift helps to protect cells from ischemic damage and improve energy production under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Gamma-butyrobetaine: A precursor to carnitine.
Edaravone: A neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis.
Uniqueness of Meldonium Phosphate
This compound is unique in its dual role as a cardioprotective and neuroprotective agent. Unlike carnitine, which promotes fatty acid oxidation, meldonium inhibits this process, making it beneficial in conditions where reducing fatty acid oxidation is advantageous. Additionally, meldonium’s ability to enhance glucose metabolism and protect mitochondrial function sets it apart from other similar compounds .
Biological Activity
Meldonium phosphate, commonly referred to simply as meldonium, is a compound that has garnered attention for its biological activity, particularly in the context of ischemia and neuroprotection. Developed in Latvia, it is primarily used to treat heart conditions and enhance physical performance. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Meldonium functions as a metabolic modulator , shifting energy production from fatty acid oxidation to glycolysis. This shift is particularly beneficial under conditions of reduced oxygen availability, such as during ischemic events. The primary mechanisms through which meldonium exerts its effects include:
- Reduction of Fatty Acid Oxidation : By inhibiting the transport of long-chain fatty acids into mitochondria, meldonium reduces the production of reactive oxygen species (ROS) and oxidative stress .
- Activation of Antioxidant Pathways : Meldonium enhances the expression of antioxidant enzymes through the activation of transcription factors like Nrf2, which increases the cellular antioxidative defense .
- Neuroprotective Effects : In models of cerebral ischemia-reperfusion injury, meldonium has been shown to protect neuronal cells by improving mitochondrial function and reducing apoptosis .
Pharmacological Effects
The pharmacological profile of meldonium includes several key effects:
- Cardioprotective Properties : Meldonium has been demonstrated to have protective effects against acute ischemia-reperfusion injury in liver models, primarily by modulating inflammatory responses and enhancing antioxidative activities .
- Neuroprotection : Studies indicate that meldonium can significantly reduce infarct size and improve neurological function after ischemic events, suggesting its potential as a therapeutic agent in stroke management .
- Performance Enhancement : Meldonium is known to improve exercise performance by reducing lactic acid accumulation and enhancing recovery rates post-exercise .
Case Studies and Experimental Data
-
Liver Ischemia-Reperfusion Injury :
- A study demonstrated that pre-treatment with meldonium significantly reduced oxidative stress markers and improved antioxidant enzyme activities in rats subjected to liver ischemia-reperfusion injury. The results indicated a 50% increase in CuZnSOD and MnSOD activities, along with a 2.5-fold increase in GSH-Px activity compared to control groups .
Parameter Control Group I/R Group I/R + Meldonium Group CuZnSOD Activity Baseline Increased Increased by 50% MnSOD Activity Baseline Increased Increased by 50% GSH-Px Activity Baseline Decreased Increased by 2.5x Lipid Peroxidation Levels Baseline Elevated Reduced by 30% - Cerebral Ischemia :
Properties
CAS No. |
839675-63-7 |
---|---|
Molecular Formula |
C6H17N2O6P |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
JMGQRZWIKKHUNB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-] |
Origin of Product |
United States |
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